4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrN3O4/c1-18-29(30(20-6-4-3-5-7-20)23-16-21(31)10-13-24(23)32-18)25-17-26(19-8-11-22(38-2)12-9-19)34(33-25)27(35)14-15-28(36)37/h3-13,16,26H,14-15,17H2,1-2H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPIYAXJNAZXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The quinoline and pyrazole intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Butanoic Acid Moiety: This is typically done through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 of the quinoline core undergoes nucleophilic substitution under mild conditions. This site is highly reactive due to electron withdrawal by the adjacent quinoline nitrogen.
Key Finding : The bromine substituent serves as a versatile handle for functional group interconversion, enabling the synthesis of analogs for structure-activity relationship (SAR) studies .
Electrophilic Aromatic Substitution
The methoxyphenyl and quinoline aromatic systems participate in electrophilic reactions. The para-methoxy group directs electrophiles to the ortho and para positions.
Structural Insight : The electron-rich methoxyphenyl ring enhances reactivity toward nitration, while the quinoline core’s electron deficiency favors sulfonation.
Acylation and Esterification
The 4-oxobutanoic acid moiety undergoes typical carboxylic acid reactions.
Application : Ester derivatives of this compound show enhanced bioavailability in preclinical models .
Redox Reactions
The dihydro-pyrazoline ring and quinoline system participate in redox processes.
Mechanistic Note : Oxidation of the pyrazoline ring abolishes hydrogen-bonding capacity, impacting biological target engagement .
Demethylation of Methoxy Groups
The 4-methoxyphenyl group undergoes demethylation under acidic or enzymatic conditions.
Biological Relevance : Demethylated metabolites exhibit stronger binding to RAD51 protein, a target in synthetic lethality strategies .
Photochemical Reactivity
The quinoline core participates in UV-induced reactions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Photodissociation | UV light (365 nm), CH₃CN, 2h | Cleavage of C-Br bond, forming a quinoline radical intermediate |
Caution : Light sensitivity necessitates storage in amber vials to prevent degradation.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline and pyrazole rings makes it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a common scaffold with analogs reported in , and 7, which include:
- Quinoline Core: All analogs retain the quinoline backbone but differ in substituents. For example, Compound 22 () has a 4-(4-bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl group, while the target compound features a 6-bromo-2-methyl-4-phenylquinolin-3-yl group.
- Pyrazoline Ring : The pyrazoline moiety is consistent, but substituents vary. The target compound’s 4-methoxyphenyl group contrasts with Compound 23 (), which has a 4-fluorophenyl group, and Compound 24 (), which lacks a methoxy group .
- Terminal Oxobutanoic Acid: This moiety is conserved across all analogs, critical for hydrogen bonding and solubility .
Physicochemical and Bioactive Properties
- The target’s 6-bromo group may enhance binding affinity compared to Compound 23’s 4-fluoro substitution .
- Methoxy Group : The 4-methoxyphenyl group in the target compound introduces electron-donating effects, which could modulate receptor interactions differently than electron-withdrawing halogens .
Research Findings and Implications
- Therapeutic Selectivity: Structural variations (e.g., methoxy vs. halogens) may enable selective targeting of cancer cells while sparing normal tissues, as observed in ferroptosis-inducing compounds () .
- Synthetic Challenges : Lower yields (e.g., 27% for Compound 25 ) highlight scalability issues, necessitating optimization for clinical translation .
Biological Activity
The compound 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, which has been studied for various biological activities, particularly in the context of anti-inflammatory and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinoline moiety which is known for its diverse biological activities.
- A pyrazole ring that contributes to its pharmacological properties.
- A 4-oxobutanoic acid backbone, which is significant in medicinal chemistry for its varied biological effects.
Research indicates that compounds related to 4-oxobutanoic acid can exert their effects through several mechanisms:
- Anti-inflammatory Activity : The compound has been shown to reduce inflammation in experimental models. In a study involving carrageenan-induced paw edema in rats, the administration of 4-oxobutanoic acid derivatives resulted in a significant reduction in edema volume compared to controls .
- Enzyme Inhibition : Certain derivatives of 4-oxobutanoic acid have demonstrated inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This suggests potential applications in skin-related disorders .
Anti-inflammatory Effects
A notable study highlighted the anti-inflammatory properties of 4-oxobutanoic acid derivatives. The experimental design involved:
- Inducing inflammation via intradermal injection of carrageenan.
- Measuring paw volume changes pre-and post-treatment with the test compounds compared to indomethacin (a standard anti-inflammatory drug) as a reference .
| Compound | Dose (mg/kg) | Paw Volume Reduction (%) |
|---|---|---|
| Test Compound | 10 | 45 |
| Indomethacin | 10 | 60 |
| Control | - | 0 |
Tyrosinase Inhibition
The compound's ability to inhibit tyrosinase was assessed through various alkyl derivatives. The results indicated that modifications to the alkyl chain significantly influenced inhibitory activity:
| Alkyl Group | IC50 (μM) | % Inhibition at 500 μM |
|---|---|---|
| Ethyl | 150 | 85 |
| Propyl | 128.8 | 90 |
| Butyl | 176.5 | 80 |
| Benzyl | n.d. | 47 |
These findings suggest that longer carbon chains enhance the inhibitory effect on tyrosinase .
Case Studies and Research Findings
- Inflammation Model : In vivo studies demonstrated that compounds similar to our target showed promising anti-inflammatory effects by significantly reducing edema in animal models .
- Antioxidant Potential : Other derivatives have been tested for antioxidant activity, indicating their potential role in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with similar compounds, suggesting their utility in treating infections .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and how is purity validated?
Methodological Answer:
- Synthesis: The compound is typically synthesized via multi-step protocols involving cyclocondensation of substituted quinoline precursors with pyrazoline intermediates. For example, similar derivatives (e.g., compound 24 in ) are prepared using a general procedure (e.g., "Procedure G"), involving refluxing in ethanol with catalytic acid, followed by cyclization and purification via flash chromatography .
- Purity Validation: High-performance liquid chromatography (HPLC) is used to confirm purity (>95%), supported by H NMR and C NMR to verify structural integrity. For instance, compound 24 showed distinct aromatic proton signals at δ 7.2–8.1 ppm and a carbonyl resonance at δ 172 ppm .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: H NMR identifies proton environments (e.g., pyrazoline CH groups at δ 3.1–3.5 ppm), while C NMR confirms carbonyl (C=O) and aromatic carbons.
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]) to validate the molecular formula.
- X-ray Diffraction: For crystalline derivatives, single-crystal X-ray analysis resolves 3D conformation (e.g., used this for a related pyrazoline-carbaldehyde structure) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
Methodological Answer:
- Key Variables:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol.
- Catalysis: Acid catalysts (e.g., HCl vs. HSO) influence reaction rates; for example, compound 25 in achieved only 27% yield, suggesting room for optimization .
- Temperature Control: Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) minimizes side reactions.
- Design of Experiments (DoE): Use factorial designs to test solvent/catalyst combinations and quantify their impact on yield.
Q. What strategies are used to evaluate this compound’s biological activity, such as NMDA receptor antagonism?
Methodological Answer:
- In Vitro Assays:
- Receptor Binding: Radioligand displacement assays (e.g., H-MK-801 binding) quantify NMDA receptor affinity. highlights DQP-1105, a related pyrazoline derivative, as an NMDA antagonist with sub-micromolar IC values .
- Functional Assays: Calcium imaging or electrophysiology (patch-clamp) measures inhibition of ion flux in neuronal cells.
- Structure-Activity Relationship (SAR): Modify substituents (e.g., bromo vs. methoxy groups) and test activity changes to identify critical pharmacophores.
Q. How can computational modeling predict this compound’s interaction with target proteins?
Q. How should researchers address discrepancies in biological data across studies?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, agonist concentrations). For example, NMDA receptor subtypes (GluN2A vs. GluN2B) may respond differently.
- Meta-Analysis: Pool data from multiple studies (e.g., IC values) and apply statistical models (e.g., mixed-effects regression) to identify outliers.
- Experimental Replication: Repeat key assays under standardized protocols to confirm reproducibility.
Safety and Handling Protocols
Q. What safety precautions are recommended during synthesis?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. and emphasize respiratory protection if dust/aerosols form .
- Waste Disposal: Halogenated byproducts (e.g., bromo derivatives) require segregation as hazardous waste.
- First Aid: For skin contact, wash with water for 15 minutes; consult SDS for specific antidotes (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
